molecular formula C13H11NO2 B13452292 1H,4H,5H-benzo[g]indole-3-carboxylic acid

1H,4H,5H-benzo[g]indole-3-carboxylic acid

Cat. No.: B13452292
M. Wt: 213.23 g/mol
InChI Key: POKMNZKOFDEHFI-UHFFFAOYSA-N
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Description

1H,4H,5H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1H,4H,5H-benzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

1H,4H,5H-benzo[g]indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H-benzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for strong binding interactions with these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness

1H,4H,5H-benzo[g]indole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

1H,4H,5H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fused indole framework, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C13H11NO2
  • Molecular Weight : Approximately 213.23 g/mol
  • Functional Group : Carboxylic acid at the 3-position of the indole moiety

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Studies indicate efficacy against a range of pathogens, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets. This binding can modulate various cellular processes such as signal transduction and gene expression. For instance, its interaction with certain receptors may lead to the inhibition of cancer cell proliferation and migration.

Antitumor Activity

A study conducted on the antitumor effects of this compound revealed that it significantly inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Cancer Cell LineIC50 (µM)Mechanism
A549 (Lung)15.2Apoptosis induction
MCF-7 (Breast)12.5G2/M phase arrest
HeLa (Cervical)10.8Caspase activation

Antimicrobial Activity

In antimicrobial studies, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods are advantageous due to their simplicity and high yields:

  • Condensation Reactions : Utilizing indole derivatives with carboxylic acids under acidic conditions.
  • Cyclization Techniques : Employing cyclization strategies involving appropriate precursors to form the benzo[g]indole structure.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,7,14H,5-6H2,(H,15,16)

InChI Key

POKMNZKOFDEHFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC=C2C(=O)O

Origin of Product

United States

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